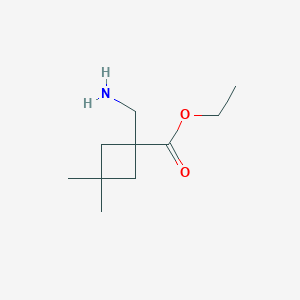
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives This compound features a cyclobutane ring substituted with an ethyl ester group, an aminomethyl group, and two methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a nucleophilic substitution reaction where a suitable amine reacts with a halogenated cyclobutane derivative.
Esterification: The carboxylic acid group on the cyclobutane ring can be esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
Types of Reactions
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminomethyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclobutane derivatives.
科学的研究の応用
Ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The aminomethyl group can form hydrogen bonds and ionic interactions, while the ester group can undergo hydrolysis.
類似化合物との比較
Similar Compounds
Ethyl 1-(aminomethyl)cyclobutane-1-carboxylate: Lacks the two methyl groups, resulting in different steric and electronic properties.
Methyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
This compound is unique due to the presence of both the aminomethyl and ethyl ester groups on a cyclobutane ring, which imparts distinct chemical and physical properties compared to its analogs.
特性
分子式 |
C10H19NO2 |
|---|---|
分子量 |
185.26 g/mol |
IUPAC名 |
ethyl 1-(aminomethyl)-3,3-dimethylcyclobutane-1-carboxylate |
InChI |
InChI=1S/C10H19NO2/c1-4-13-8(12)10(7-11)5-9(2,3)6-10/h4-7,11H2,1-3H3 |
InChIキー |
CGLPBTCTHZXXJL-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1(CC(C1)(C)C)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


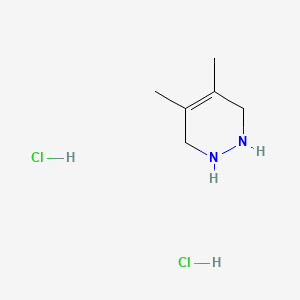
![(1R)-1-{4-[(dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B13496165.png)
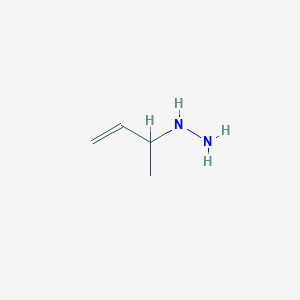
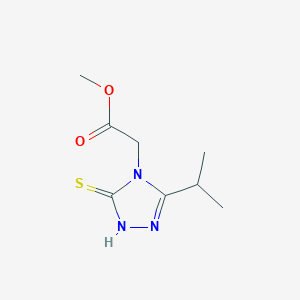
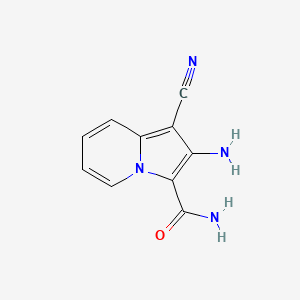

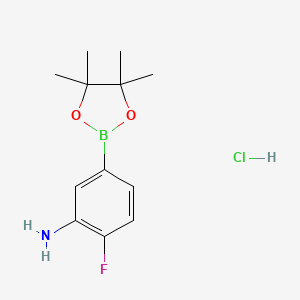
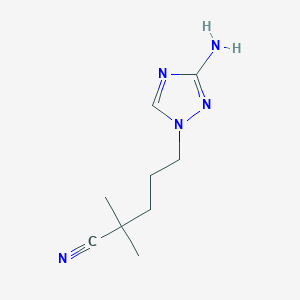
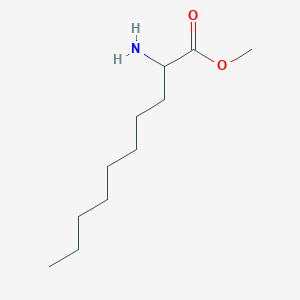
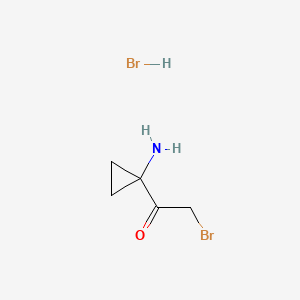
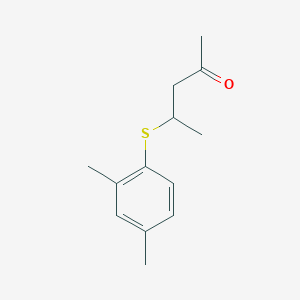
![4-[2-(3-Hydroxypropoxy)ethoxy]butanenitrile](/img/structure/B13496207.png)
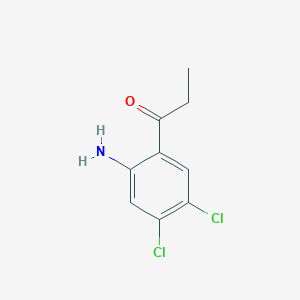
amino}-4-phenylbutanoic acid](/img/structure/B13496234.png)
